![molecular formula C17H12N6O B2833252 3-(呋喃-2-基)-7-(邻甲苯基)-7H-吡唑并[4,3-e][1,2,4]三唑并[4,3-c]嘧啶 CAS No. 879569-20-7](/img/structure/B2833252.png)

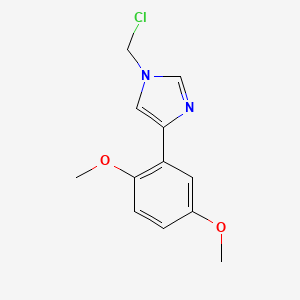

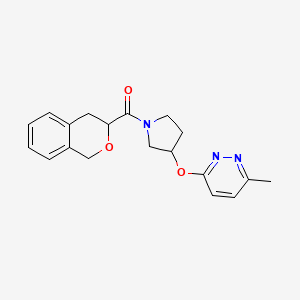

3-(呋喃-2-基)-7-(邻甲苯基)-7H-吡唑并[4,3-e][1,2,4]三唑并[4,3-c]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a pyrazolo-triazolo-pyrimidine derivative. Pyrazolo-triazolo-pyrimidines are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The compound contains multiple heterocyclic rings including a pyrazole, a triazole, and a pyrimidine ring. These rings are fused together, which likely contributes to the compound’s chemical properties .科学研究应用

One-Pot Synthesis of 3-(furan-2-yl)-4H-chromen-4-ones

Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

A new, concise, and efficient method of one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones was developed .

Methods of Application

The procedure of the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones involved 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran undergoing a process of α-alkoxyalkylation in the presence of K10 montmorillonite at 80 °C for 0.5 h and continuously at 120 °C for another 0.5 h .

Results or Outcomes

The advantages of this method were that it was solvent-free, the K10 montmorillonite was recyclable and it had an easy work-up .

Visible-Light-Mediated Synthesis of 3,4,5-Trisubstituted Furan-2-One Derivatives

Scientific Field

This application is in the field of Photochemical Synthesis .

Summary of the Application

A new approach towards the synthesis of furan-2-one derivatives via a mild, inexpensive, and green photochemical protocol was reported .

Methods of Application

The synthesis involved the use of dual analyte thioureas, 1 (1H-benzo [d]imidazol-2-yl)-3- (4-nitrophenyl)thiourea (BINPT) and 1- (4-methylbenzo [d]thiazol-2-yl)-3- (4-nitrophenyl)thiourea (MBNPT), as the catalyst and white LEDs as the light source via electron donor–acceptor (EDA) complexes .

Results or Outcomes

A variety of diethyl 2-(phenylamino)fumarates and aldehydes were converted into 3,4,5-trisubstituted furan-2-ones in good to high yields .

Synthesis of Novel (E)-Furan-2-yl Acrylohydrazides

Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A meticulous three-step reaction sequence was used to synthesize novel derivatives of 3-furan-2-yl acrylohydrazide .

Methods of Application

The synthesis ends up in the condensation of (E)-3-(furan-2-yl) acrylohydrazine (3) with diverse benzaldehyde and acetophenone derivatives . Comprehensive characterization of the synthesized compounds was achieved through 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) .

Results or Outcomes

The investigation of 1H NMR data at room temperature in deuterated dimethyl sulfoxide (DMSO-d6) unveiled the existence of (E)-3-(furan-2-yl) acrylohydrazide derivatives (4a-h) in a conformational equilibrium . UV-visible absorption spectra for the N-acylhydrazones (4a-h) indicated absorption within the 570-635 nm range . Furthermore, cyclic voltammetry results demonstrated the capacity of the synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives (4a-h) to undergo quasi-reversible oxidation and reduction processes on a platinum electrode .

Crystal Structure Analysis of (E)-3-(furan-2-yl)acrylonitrile

Scientific Field

This application is in the field of Crystallography .

Summary of the Application

The crystal structure of (E)-3-(furan-2-yl)acrylonitrile was analyzed .

Methods of Application

The crystal structure of (E)-3-(furan-2-yl)acrylonitrile was determined using X-ray diffraction techniques .

Results or Outcomes

The results of the crystal structure analysis can provide valuable insights into the molecular geometry, intermolecular interactions, and packing arrangements of (E)-3-(furan-2-yl)acrylonitrile .

属性

IUPAC Name |

5-(furan-2-yl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N6O/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQVQIXSMUYFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)

![1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2833185.png)

![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)

![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)

![8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione](/img/structure/B2833190.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)